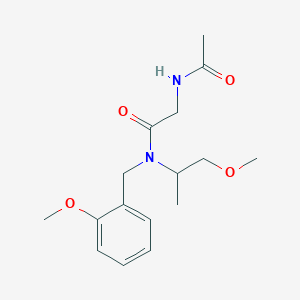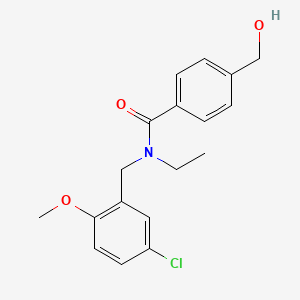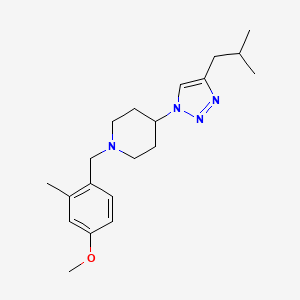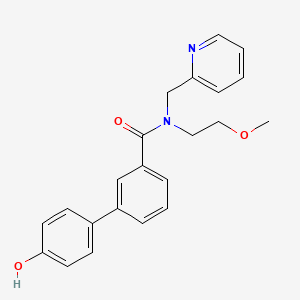![molecular formula C20H24N6O B5906446 6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5906446.png)
6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacteria and cancer cells. This is thought to occur through the inhibition of various enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various strains of bacteria and cancer cells. Additionally, this compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the development of new antioxidants.
实验室实验的优点和局限性
One of the main advantages of using 6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline in lab experiments is its high yield of synthesis. Additionally, this compound exhibits significant antimicrobial and antitumor activity, making it a potential candidate for the development of new antibiotics and anticancer drugs. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of 6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline. One potential direction is the development of new antibiotics and anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future studies could focus on the synthesis of analogs of this compound to further explore its potential applications.
合成方法
The synthesis of 6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline involves the reaction of 4-butyl-1H-1,2,3-triazole with piperidine and quinoxaline-2-carboxylic acid. The reaction is catalyzed by a palladium catalyst and occurs under mild reaction conditions. The yield of the reaction is high, making this method a viable option for the synthesis of this compound.
科学研究应用
6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
[4-(4-butyltriazol-1-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-3-4-16-14-26(24-23-16)17-7-11-25(12-8-17)20(27)15-5-6-18-19(13-15)22-10-9-21-18/h5-6,9-10,13-14,17H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILXMCHQKGWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN(N=N1)C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]adamantane-1-carboxamide](/img/structure/B5906374.png)


![(2-methoxyethyl){[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}(2-thienylmethyl)amine](/img/structure/B5906419.png)

![N-[4-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5906432.png)
![(2-methoxy-5-{[(2-methoxybenzyl)(propyl)amino]methyl}phenyl)methanol](/img/structure/B5906436.png)

![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B5906442.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B5906445.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5906449.png)
![N-[3-(allyloxy)benzyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5906452.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5906457.png)